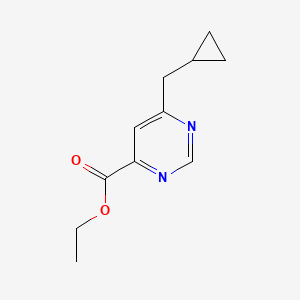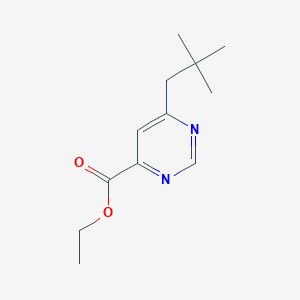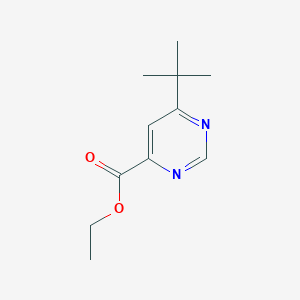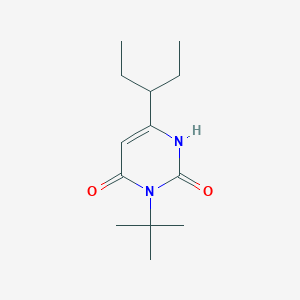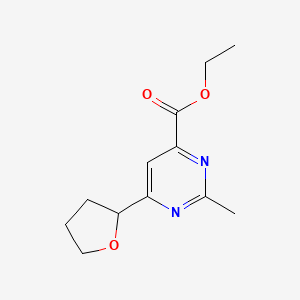amine hydrochloride CAS No. 2098026-03-8](/img/structure/B1492269.png)
[3-(3-Fluorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride
Übersicht
Beschreibung
3-(3-Fluorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride (3-FPM) is a novel psychoactive substance that has recently become popular among recreational drug users. 3-FPM is a synthetic stimulant that has been studied for its potential therapeutic applications, including its potential to treat depression, fatigue, and anxiety. 3-FPM is also known as 3-Fluorophenyl-2,2-dimethylpropyl]methylamine hydrochloride, or 3-FPM HCl.
Wirkmechanismus
The mechanism of action of 3-FPM HCl is not yet fully understood. It is thought to act as a stimulant by increasing the release of the neurotransmitters dopamine and noradrenaline. It is also thought to act as a serotonin reuptake inhibitor, which may explain its antidepressant-like effects.
Biochemische Und Physiologische Effekte
3-FPM HCl has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to increase locomotor activity, reduce anxiety-like behavior, and have antidepressant-like effects. It has also been shown to increase dopamine and noradrenaline levels in the brain, which may explain its stimulant-like effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-FPM HCl has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive and easy to obtain compound. Another advantage is that it is a relatively safe compound, with no known acute toxicity in animal models. A limitation is that it is a relatively new compound, and thus there is limited information available regarding its effects.
Zukünftige Richtungen
There are several potential future directions for research on 3-FPM HCl. One potential direction is to further investigate its mechanism of action and its potential therapeutic applications. Another potential direction is to investigate its effects on cognitive performance, as well as its potential to treat cognitive deficits. Additionally, further research could be done to investigate the long-term effects of 3-FPM HCl on the brain and body. Finally, research could be done to investigate the potential for 3-FPM HCl to be used as a recreational drug.
Wissenschaftliche Forschungsanwendungen
3-FPM HCl has been studied for its potential therapeutic applications. It has been studied for its potential to treat depression, fatigue, and anxiety. In animal models, 3-FPM HCl has been shown to have antidepressant-like effects and to increase locomotor activity. It has also been shown to have anxiolytic-like effects in animal models.
Eigenschaften
IUPAC Name |
3-(3-fluorophenyl)-N,2,2-trimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN.ClH/c1-12(2,9-14-3)8-10-5-4-6-11(13)7-10;/h4-7,14H,8-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJJZJYXBCXTMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)F)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Fluorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



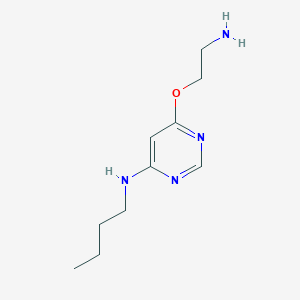
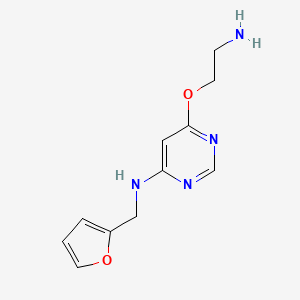
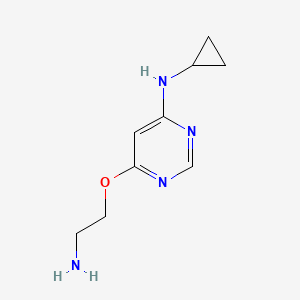

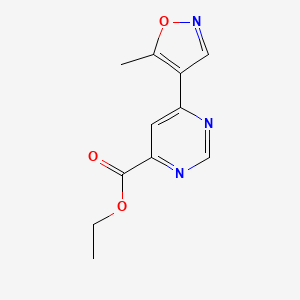
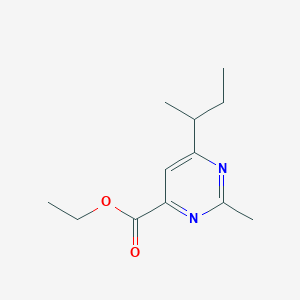
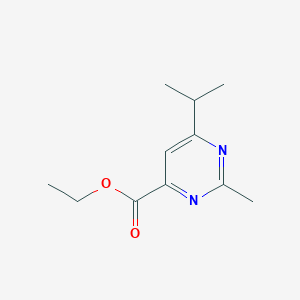
![3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1492201.png)
![Methyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1492204.png)
